2-(1-Methoxyethyl)-3-methyl oxirane

Description

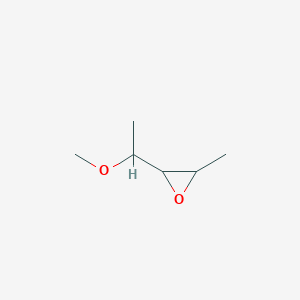

Structure

3D Structure

Properties

Molecular Formula |

C6H12O2 |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-(1-methoxyethyl)-3-methyloxirane |

InChI |

InChI=1S/C6H12O2/c1-4(7-3)6-5(2)8-6/h4-6H,1-3H3 |

InChI Key |

APBCSPGDOXIPKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(O1)C(C)OC |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Transformations of 2 1 Methoxyethyl 3 Methyl Oxirane

Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, leading to ring-opening. masterorganicchemistry.com This reactivity is in stark contrast to other cyclic ethers, which are generally unreactive under similar conditions due to their lower ring strain. libretexts.org The mechanism of this ring-opening can proceed through either an SN1-like or S_N2-like pathway, which dictates the resulting regiochemical and stereochemical outcome. libretexts.orglibretexts.org

Acid-Catalyzed Ring Opening Mechanisms and Regioselectivity

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com This initial protonation is a key step that facilitates the subsequent ring-opening process. youtube.com

The acid-catalyzed ring-opening of unsymmetrical epoxides often exhibits significant S_N1 character. libretexts.orglibretexts.org After protonation of the epoxide oxygen, the carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the more substituted carbon atom. libretexts.org This is because tertiary and secondary carbocations are more stable than primary carbocations due to hyperconjugation and inductive effects. fiveable.mekhanacademy.org While a full carbocation intermediate may not always form, the transition state possesses substantial carbocationic character. libretexts.orgpressbooks.pub This stabilization of the positive charge at the more substituted carbon dictates the site of nucleophilic attack. fiveable.me

In the acid-catalyzed ring-opening of epoxides, the regioselectivity is primarily governed by electronic factors. libretexts.orgpressbooks.pub The nucleophile preferentially attacks the more substituted carbon atom, a phenomenon often referred to as Markovnikov's rule for epoxide opening. fiveable.me This is because the transition state has significant positive charge buildup on this carbon, making it more electrophilic. libretexts.org For instance, the reaction of 2-methyl-1,2-epoxypropane with HCl yields 2-chloro-2-methyl-1-propanol (B11764102) as the major product, demonstrating the preference for attack at the tertiary carbon. pressbooks.publibretexts.org While the reaction has S_N1-like regioselectivity, the stereochemistry is often that of an S_N2 reaction, with the nucleophile attacking from the backside, resulting in a trans product. pressbooks.pub

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

| Epoxide Structure | Reaction Conditions | Major Product | Regioselectivity |

| Unsymmetrical (Primary/Secondary Carbons) | Anhydrous HX | Attack at the less substituted carbon (S_N2-like) | Anti-Markovnikov |

| Unsymmetrical (Tertiary Carbon) | Anhydrous HX | Attack at the tertiary carbon (S_N1-like) | Markovnikov |

| Unsymmetrical | Aqueous Acid | Attack at the more substituted carbon | Markovnikov |

This table summarizes the general trends in regioselectivity for the acid-catalyzed ring-opening of epoxides.

Base-Catalyzed Ring Opening Mechanisms and Regioselectivity

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds under different mechanistic control. masterorganicchemistry.com Strong nucleophiles, which are often also strong bases, are required for this transformation. masterorganicchemistry.comlibretexts.org

The base-catalyzed ring-opening of epoxides occurs via a classic S_N2 mechanism. masterorganicchemistry.comlibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, causing the carbon-oxygen bond to break in a single, concerted step. masterorganicchemistry.com In this pathway, the leaving group is an alkoxide, which is normally a poor leaving group. However, the high ring strain of the epoxide facilitates the reaction. masterorganicchemistry.com The regioselectivity of this reaction is primarily controlled by steric hindrance. fiveable.me The nucleophile will preferentially attack the less sterically hindered carbon atom. masterorganicchemistry.comyoutube.com This is often referred to as anti-Markovnikov regioselectivity. fiveable.me

A hallmark of the S_N2 reaction is the inversion of stereochemistry at the carbon atom that undergoes nucleophilic attack. masterorganicchemistry.comlibretexts.org In the context of base-catalyzed epoxide ring-opening, this means that the nucleophile attacks from the side opposite to the carbon-oxygen bond. chemistrysteps.com This "backside attack" leads to an inversion of the configuration at the electrophilic carbon center, resulting in a product with a specific and predictable stereochemistry. masterorganicchemistry.com If the attacked carbon is a stereocenter, its absolute configuration will be inverted in the product.

Table 2: Comparison of Acid- and Base-Catalyzed Epoxide Ring-Opening

| Feature | Acid-Catalyzed Opening | Base-Catalyzed Opening |

| Mechanism | S_N1-like | S_N2 |

| Key Intermediate | Protonated epoxide with carbocationic character | - |

| Regioselectivity | Attack at the more substituted carbon (electronic control) | Attack at the less substituted carbon (steric control) |

| Stereochemistry | Inversion of configuration (backside attack) | Inversion of configuration (backside attack) |

| Nucleophile | Weak or strong nucleophiles | Strong nucleophiles required |

This table provides a comparative overview of the key mechanistic and regiochemical differences between acid- and base-catalyzed epoxide ring-opening reactions.

Regio- and Stereocontrol in Ring-Opening with Diverse Nucleophiles (e.g., Alcohols, Amines)

The ring-opening of unsymmetrical epoxides, such as 2-(1-methoxyethyl)-3-methyl oxirane, by nucleophiles is a cornerstone of their chemistry. The site of nucleophilic attack (regioselectivity) and the resulting stereochemistry are dependent on the nature of the nucleophile and the reaction conditions (acidic or basic). wikipedia.orgchemistrysteps.com

Under basic or neutral conditions, with strong nucleophiles like alkoxides or amines, the reaction generally follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. chemistrysteps.commasterorganicchemistry.com For this compound, the C3 carbon, bearing a methyl group, is likely less sterically hindered than the C2 carbon, which is attached to the bulkier 1-methoxyethyl group. Therefore, attack at C3 would be favored. The reaction proceeds with an inversion of stereochemistry at the center of attack, leading to anti-dihydroxylation products upon workup. chemistrysteps.com

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the ring for nucleophilic attack by weaker nucleophiles like water or alcohols. lumenlearning.comucalgary.ca The reaction mechanism shifts to have more SN1 character. The nucleophile preferentially attacks the more substituted carbon atom that can better stabilize the partial positive charge that develops in the transition state. ucalgary.catransformationtutoring.com In this case, the C2 carbon, being secondary and potentially stabilized by the adjacent methoxy (B1213986) group, would be the preferred site of attack.

The stereochemical outcome is still an anti-addition, as the nucleophile attacks from the side opposite to the protonated oxygen. chemistrysteps.com

Specific Examples of Nucleophilic Addition

Reaction with Methanol:

Under Basic Conditions (e.g., CH₃ONa/CH₃OH): The methoxide (B1231860) ion, a strong nucleophile, would attack the less substituted C3 carbon, leading to the formation of one major regioisomer.

Under Acidic Conditions (e.g., H₂SO₄/CH₃OH): Methanol, a weak nucleophile, would attack the more substituted C2 carbon after protonation of the epoxide oxygen.

Reaction with a Primary Amine (e.g., Benzylamine): Amines are effective nucleophiles for opening epoxide rings, yielding valuable β-amino alcohols. rroij.comresearchgate.net The regioselectivity follows the same principles as with other nucleophiles. In a neutral or slightly basic medium, the amine would attack the less hindered C3 position. The use of a Lewis acid catalyst can influence the regioselectivity, often favoring attack at the more substituted carbon. rsc.org

The following table summarizes the predicted major products for these reactions.

| Nucleophile/Conditions | Predicted Site of Attack | Predicted Major Product Structure |

| CH₃OH / H⁺ | C2 | 2-hydroxy-3-methoxy-3-(1-methoxyethyl)butane |

| CH₃O⁻ / CH₃OH | C3 | 3-hydroxy-2-methoxy-2-(1-methoxyethyl)butane |

| Benzylamine / neat | C3 | 2-(1-(1-methoxyethyl)-2-(benzylamino)propoxy)ethane |

Rearrangement Reactions Involving the Oxirane Ring

Epoxides can undergo various rearrangement reactions, often catalyzed by acids or bases. Lewis acids can promote rearrangement to carbonyl compounds. princeton.edu For 2,3-disubstituted oxiranes, this can involve hydride or alkyl shifts to form a more stable carbocation intermediate, which then collapses to a ketone or an aldehyde. masterorganicchemistry.com

Base-catalyzed rearrangements are also possible. For instance, the Payne rearrangement involves the intramolecular SN2-like opening of an epoxy alcohol to form a new epoxide. libretexts.org While this compound itself is not an epoxy alcohol, this highlights the potential for intramolecular reactions if a hydroxyl group were present in a suitable position on a derivative.

Oxidation and Reduction Chemistry of the Oxirane

The oxirane ring itself is already in a high oxidation state. Further oxidation is not common. However, the term "oxidation" in the context of epoxides can refer to the cleavage of the C-C bond, though this is a high-energy process.

Reduction of the oxirane ring, on the other hand, is a well-established transformation. Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) results in the reductive opening of the epoxide to form an alcohol. transformationtutoring.com The hydride nucleophile (H⁻) typically attacks the less sterically hindered carbon atom, following an SN2 mechanism. transformationtutoring.com For this compound, this would mean attack at the C3 position to yield the corresponding secondary alcohol after protonation.

Transition Metal-Catalyzed Transformations of Oxiranes

Transition metal catalysis offers a powerful toolkit for the selective transformation of epoxides, enabling reactions that are often difficult to achieve with classical methods. youtube.comacs.org

C-C Bond Forming Reactions

Palladium-catalyzed reactions are particularly prominent in forming new carbon-carbon bonds using epoxides as electrophiles. libretexts.orgslideshare.net For example, the Tsuji-Trost reaction can utilize an epoxide as a substrate, where a palladium(0) catalyst facilitates the addition of a nucleophile to the allylic system that can be formed from a vinylic epoxide. libretexts.org While this compound is not a vinylic epoxide itself, related palladium-catalyzed reactions can achieve C-C bond formation through the opening of the strained ring. chemrxiv.orgresearchgate.net These reactions often involve the formation of a π-allyl palladium intermediate or direct oxidative addition of the C-O bond to the metal center.

Organocuprates (Gilman reagents) are also known to open epoxide rings to form new C-C bonds, typically attacking the less substituted carbon.

Functionalization Reactions

Transition metals can catalyze a wide array of functionalization reactions of epoxides beyond C-C bond formation. youtube.comyoutube.com This includes the addition of various heteroatom nucleophiles with high chemo- and regioselectivity. For instance, complexes of aluminum, zirconium, and other metals have been used to catalyze the ring-opening with amines and alcohols, sometimes with catalyst-controlled regioselectivity that can override the inherent substrate bias. researchgate.netrsc.org

Furthermore, transition metal catalysts can mediate isomerization reactions of epoxides to carbonyl compounds or allylic alcohols. princeton.edu The choice of metal and ligands can finely tune the outcome of the reaction, directing the transformation toward a specific desired product.

Applications of 2 1 Methoxyethyl 3 Methyl Oxirane As a Key Synthetic Intermediate

Role as a Chiral Synthon in Complex Molecule Synthesis

The term "chiral synthon" aptly describes 2-(1-Methoxyethyl)-3-methyl oxirane, as it provides a readily available source of defined stereochemistry that can be transferred to more complex target molecules. This is of paramount importance in the synthesis of natural products and pharmaceuticals, where biological activity is often dictated by the precise three-dimensional arrangement of atoms.

Generation of Stereodefined Polyoxygenated Chains

One of the most significant applications of this compound lies in its ability to serve as a starting point for the synthesis of polyoxygenated chains. These structural motifs are prevalent in a vast array of biologically active natural products, including polyketides and macrolides. The controlled, regioselective, and stereospecific opening of the epoxide ring allows for the iterative introduction of hydroxyl groups and other oxygen-containing functionalities, leading to the construction of long chains with precisely defined stereocenters. This approach provides a powerful alternative to traditional methods, which often require lengthy and complex synthetic sequences.

Precursor to Vicinal Diols and Aminoalcohols

The oxirane ring of this compound is susceptible to nucleophilic attack, leading to the formation of vicinal diols and aminoalcohols. These functional groups are not only important structural components of many natural products but also serve as versatile handles for further chemical modifications.

The hydrolysis of the epoxide, either under acidic or basic conditions, yields the corresponding vicinal diol. researchgate.net The stereochemistry of the starting epoxide directly dictates the stereochemical outcome of the diol, providing a reliable method for the synthesis of stereodefined 1,2-diols.

Similarly, the ring-opening of the epoxide with nitrogen-based nucleophiles, such as amines or azides, provides access to vicinal aminoalcohols. nih.govpreprints.org These reactions are often highly regioselective, with the nucleophile preferentially attacking the less sterically hindered carbon of the oxirane. The resulting aminoalcohols are crucial building blocks in the synthesis of a wide range of biologically active molecules, including alkaloids and peptide isosteres. The development of intramolecular ring-opening reactions using tethered nitrogen nucleophiles has further enhanced the predictability and efficiency of these transformations. nih.gov

Construction of Advanced Organic Frameworks

Beyond the synthesis of linear polyoxygenated chains, this compound is a valuable precursor for the construction of more complex and rigid organic frameworks, including heterocyclic systems and advanced intermediates for total synthesis.

Formation of Heterocyclic Systems via Oxirane Transformations

The inherent reactivity of the epoxide ring allows for its participation in a variety of cyclization reactions to form heterocyclic systems. Intramolecular nucleophilic attack on the oxirane by a pendant functional group can lead to the formation of cyclic ethers of varying ring sizes. For instance, under specific reaction conditions, tandem nucleophilic attacks can lead to the formation of pyrrolidine (B122466) rings in a single transformation. nih.gov The stereochemistry of the starting epoxide plays a crucial role in directing the stereochemical outcome of the resulting heterocyclic product.

Enantioselective Synthesis of Advanced Intermediates

The enantiopure nature of this compound makes it an ideal starting material for the enantioselective synthesis of advanced intermediates. These intermediates can then be elaborated into complex target molecules, carrying the initial stereochemical information forward through the synthetic sequence. The regioselective cleavage of the epoxide ring with various carbon nucleophiles, such as Grignard reagents, allows for the formation of new carbon-carbon bonds with concomitant installation of a stereodefined hydroxyl group. mdpi.com

Strategies for Stereochemical Retention or Inversion During Transformations

A key advantage of using this compound in synthesis is the ability to control the stereochemical outcome of its transformations. Depending on the reaction mechanism, the original stereochemistry of the epoxide can either be retained or inverted in the product.

Nucleophilic substitution reactions on the oxirane ring typically proceed via an S_N2 mechanism, which results in the inversion of stereochemistry at the carbon atom undergoing attack. This is a highly predictable and reliable transformation, allowing for the controlled introduction of new functional groups with the opposite stereoconfiguration to the starting epoxide.

Theoretical and Computational Studies on 2 1 Methoxyethyl 3 Methyl Oxirane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) methods like B3LYP and B3PW91, have been instrumental in characterizing the electronic structure and reactivity of oxirane derivatives. epstem.net These calculations provide a detailed picture of the electron distribution within the molecule, highlighting the inherent strain of the three-membered oxirane ring, which is a primary determinant of its reactivity. The presence of the methoxyethyl and methyl groups on the oxirane ring introduces specific electronic and steric effects that modulate this reactivity. smolecule.com

Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of these studies. The energy and localization of these orbitals are crucial in predicting how the molecule will interact with other chemical species. For instance, the LUMO is typically localized on the C-O antibonding orbitals of the oxirane ring, indicating that these are the most likely sites for nucleophilic attack. rogue-scholar.org Computational studies can precisely quantify the energies of these orbitals and the partial charges on each atom, offering a quantitative basis for predicting reactivity.

The following table summarizes key computed electronic properties for a representative oxirane system, illustrating the type of data generated from quantum chemical calculations.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | +1.5 eV | Indicates the molecule's ability to accept electrons; a primary site for nucleophilic attack. |

| Dipole Moment | 2.1 D | Reflects the overall polarity of the molecule, influencing its interactions with polar solvents and reagents. |

Modeling of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for modeling the entire course of a chemical reaction, from reactants to products, including the high-energy transition states that lie in between. researchgate.net For 2-(1-Methoxyethyl)-3-methyl oxirane, this involves mapping the potential energy surface for reactions such as its characteristic ring-opening. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction pathways.

The activation energy, which is the energy difference between the reactants and the transition state, is a critical parameter that determines the rate of a reaction. researchgate.net Computational models can accurately predict these barriers, providing insights into how different reaction conditions, such as the presence of a catalyst or the nature of the solvent, might affect the reaction rate. For example, modeling can show how an acidic or basic catalyst facilitates ring-opening by stabilizing the transition state. researchgate.net

Transition state theory, combined with computational methods, allows for the detailed structural characterization of these fleeting, high-energy species. This provides a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net

Prediction of Regioselectivity and Stereoselectivity in Oxirane Ring Opening

A crucial aspect of oxirane chemistry is the regioselectivity and stereoselectivity of its ring-opening reactions. The unsymmetrical substitution on this compound means that a nucleophile can attack either of the two carbon atoms of the oxirane ring, leading to two different constitutional isomers. The prediction of which isomer will be the major product is a significant focus of theoretical studies. researchgate.netrsc.org

Computational models can predict the regioselectivity by comparing the activation energies for the two possible pathways of nucleophilic attack. researchgate.net These models take into account both electronic factors (such as the partial charges on the carbon atoms) and steric factors (the bulkiness of the substituents hindering the approach of the nucleophile). researchgate.net Under acidic conditions, the reaction often proceeds via an SN1-like mechanism, with the nucleophile preferentially attacking the more substituted carbon atom due to the stabilization of the resulting carbocation-like transition state. rogue-scholar.org Conversely, under basic or neutral conditions, an SN2 mechanism is more common, where the nucleophile attacks the less sterically hindered carbon atom. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is also a key feature of oxirane ring-opening, which typically proceeds with an inversion of configuration at the site of attack. Computational studies can model the stereochemical outcome of these reactions, which is vital for applications in asymmetric synthesis where control of stereochemistry is paramount. mdpi.com

The following table illustrates how computational predictions of regioselectivity can be presented.

| Reaction Condition | Predicted Major Product | Theoretical Rationale |

|---|---|---|

| Acid-catalyzed (e.g., H2SO4) | Attack at the more substituted carbon | Stabilization of a partial positive charge at the tertiary carbon center in the transition state. rogue-scholar.org |

| Base-catalyzed (e.g., NaOH) | Attack at the less substituted carbon | Minimization of steric hindrance for the incoming nucleophile in an SN2-type mechanism. rogue-scholar.orgresearchgate.net |

Conformational Analysis and Energetic Profiles of Derivatives

The three-dimensional shape, or conformation, of a molecule plays a significant role in its reactivity and physical properties. For derivatives of this compound, which may be formed in subsequent reactions, computational methods can be used to perform a thorough conformational analysis. This involves identifying all possible stable conformations (rotational isomers or rotamers) and calculating their relative energies. nist.gov

By constructing an energetic profile, or potential energy surface, as a function of specific dihedral angles, researchers can understand the flexibility of the molecule and the energy barriers to rotation around single bonds. This information is crucial for understanding how the molecule might interact with biological receptors or how it might pack in a crystal lattice.

The conformational analysis of derivatives is particularly important in fields like drug design, where the specific three-dimensional arrangement of functional groups is critical for biological activity. mdpi.com Theoretical models can provide detailed insights into the preferred conformations of these molecules, guiding the synthesis of new compounds with desired properties.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation of Oxiranes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of oxiranes. The relative configuration of the substituents on the oxirane ring can be deduced from the coupling constants (J-values) between the oxirane protons.

For 2-(1-Methoxyethyl)-3-methyl oxirane, which has two stereocenters, four possible stereoisomers exist: (2R,3R,1'S), (2S,3S,1'R), (2R,3S,1'S), and (2S,3R,1'R), along with their corresponding diastereomers depending on the configuration of the methoxyethyl group. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxirane ring (H-2 and H-3), the methyl group attached to the ring (at C-3), the methoxyethyl group, and the methyl group of the ethyl moiety.

The coupling constant between the two protons on the oxirane ring (J₂-₃) is particularly informative. A smaller coupling constant (typically 2-4 Hz) is indicative of a trans relationship between the substituents, while a larger coupling constant (typically 4-6 Hz) suggests a cis relationship. Furthermore, Nuclear Overhauser Effect (NOE) experiments could definitively establish the spatial proximity of the substituents, thus confirming the stereochemical assignment.

Predicted ¹H NMR Data (CDCl₃, 400 MHz): (Note: These are predicted values and may vary in an experimental setting.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | q | 1H | CH-O |

| ~3.35 | s | 3H | OCH₃ |

| ~3.05 | m | 1H | H-2 |

| ~2.85 | m | 1H | H-3 |

| ~1.30 | d | 3H | C(3)-CH₃ |

| ~1.25 | d | 3H | CH(OCH₃)-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz): (Note: These are predicted values and may vary in an experimental setting.)

| Chemical Shift (δ, ppm) | Assignment |

| ~75.0 | CH-O |

| ~60.0 | C-2 |

| ~58.0 | C-3 |

| ~56.0 | OCH₃ |

| ~17.0 | C(3)-CH₃ |

| ~15.0 | CH(OCH₃)-CH₃ |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful technique to confirm the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₁₂O₂.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 116. The fragmentation pattern would be characteristic of an epoxide. Common fragmentation pathways for oxiranes include α-cleavage and cleavage of the C-C bond of the ring. For this specific compound, key fragments would likely arise from the loss of a methyl group (m/z 101), a methoxy (B1213986) group (m/z 85), and the cleavage of the methoxyethyl side chain.

Predicted Mass Spectrometry Data:

| m/z | Predicted Fragment |

| 116 | [M]⁺ |

| 101 | [M - CH₃]⁺ |

| 87 | [M - C₂H₅]⁺ |

| 71 | [M - OCH₃ - H₂]⁺ |

| 59 | [CH(OCH₃)CH₃]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of specific absorption bands corresponding to the C-O-C stretching of the ether and the oxirane ring, as well as C-H stretching and bending vibrations.

The characteristic asymmetric stretching of the oxirane ring is typically observed in the region of 800-950 cm⁻¹. The C-O stretching of the ether linkage would appear as a strong band around 1100-1200 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl groups in the 2850-3000 cm⁻¹ region.

Predicted Infrared (IR) Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibration Mode |

| 2970-2990 | C-H stretch (sp³ CH₃) |

| 2850-2950 | C-H stretch (sp³ CH) |

| ~1250 | C-O-C stretch (asymmetric, oxirane) |

| ~1120 | C-O stretch (ether) |

| ~880 | C-O-C stretch (symmetric, oxirane) |

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

While obtaining a suitable single crystal of the liquid this compound for X-ray crystallography may be challenging, this technique would be the ultimate method for determining the absolute configuration of a solid derivative. By converting the oxirane into a crystalline derivative, for example, by reaction with a chiral acid to form a solid ester, it would be possible to grow a single crystal. The resulting crystal structure would provide unambiguous proof of the relative and absolute stereochemistry of all stereocenters in the molecule. This technique is particularly valuable when NMR data is ambiguous or when the absolute configuration needs to be definitively established.

Future Research Trajectories and Methodological Innovations

Development of Novel Catalytic Systems for Enantioselective Transformations

The primary challenge and opportunity in synthesizing 2-(1-Methoxyethyl)-3-methyl oxirane lie in controlling its absolute and relative stereochemistry. Future research will heavily focus on creating this chiral epoxide from its corresponding alkene precursor, (E/Z)-4-methoxy-3-methylpent-2-ene, with high enantioselectivity. The development of novel catalytic systems is central to this endeavor.

Advanced Metal-Based Catalysts: While classic systems like Sharpless-Katsuki epoxidation are foundational, research is moving towards catalysts that are effective for non-allylic, functionalized trisubstituted olefins. organic-chemistry.orgresearchgate.net Future work could involve adapting chiral (salen)Mn(III) complexes, which have shown high selectivity for such substrates. organic-chemistry.org Another promising avenue is the use of Hafnium(IV)-bishydroxamic acid (Hf-BHA) complexes, which have demonstrated exceptional enantioselectivity (up to 99% ee) for sterically hindered tertiary allylic alcohols, a class of substrates that presents challenges similar to those of the precursor for the title compound. scispace.comnih.govnih.gov

Peptide-Based Organocatalysis: Synthetic peptides are emerging as powerful and highly tunable catalysts for asymmetric reactions. nih.gov Peptide catalysts can offer unique reaction environments, leading to unprecedented selectivity. thieme-connect.com Research into catalysts based on aspartyl peracids or those that activate hydrogen peroxide via iminium catalysis could yield systems capable of the highly site- and enantioselective epoxidation of the specific alkene precursor to this compound. nih.govscispace.com The modularity of peptides allows for rapid screening of libraries to identify optimal sequences for this transformation. scispace.com

Biocatalytic Approaches: Enzymes offer unparalleled selectivity under mild conditions. Engineered cytochrome P450 monooxygenases, particularly variants of P450 BM-3 from Bacillus megaterium, have been successfully modified to catalyze the enantioselective epoxidation of a range of terminal and functionalized alkenes. nih.govcaltech.educaltech.edu Future efforts could involve the directed evolution of these enzymes to create a biocatalyst tailored for producing a specific enantiomer of this compound. Furthermore, the use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, presents a cost-effective and operationally simple alternative to using isolated enzymes. nih.govnih.govresearchgate.net

Table 1: Comparison of Potential Catalytic Systems for Enantioselective Synthesis

| Catalyst Type | Example System | Potential Advantages | Key Research Direction |

|---|---|---|---|

| Metal Complex | Hf(IV)-Bishydroxamic Acid | High enantioselectivity for sterically hindered olefins. nih.govnih.gov | Optimization for non-allylic, ether-functionalized substrates. |

| Organocatalyst | Synthetic Peptide Catalyst | High tunability through sequence modification; biomimetic. nih.gov | Combinatorial screening to find catalysts for specific isomers. scispace.com |

| Biocatalyst | Engineered Cytochrome P450 | Exceptional selectivity (chemo-, regio-, enantio-); mild conditions. nih.govcaltech.edu | Directed evolution to enhance activity and selectivity for the target alkene. |

Exploration of Alternative, Sustainable Synthetic Pathways

In line with the principles of green chemistry, a significant research trajectory is the development of environmentally benign synthetic routes to this compound. numberanalytics.com

Green Oxidants and Catalysts: A major focus is replacing traditional peracids with cleaner oxidants. Aqueous hydrogen peroxide (H₂O₂) is an ideal choice as its only byproduct is water. nih.govmdpi.com The challenge lies in activating H₂O₂ effectively. Tungsten-based polyoxometalate catalysts have proven highly effective for the epoxidation of biorenewable terpenes using H₂O₂, often under solvent-free conditions. rsc.orgrsc.org Applying such a system to the synthesis of this compound could drastically improve the sustainability of the process. Research into novel, non-toxic, and recyclable catalyst systems, such as those based on iron(III) complexes, is also a key area. rsc.org

Biomass-Derived Feedstocks and Ecocatalysis: The potential to derive the alkene precursor from renewable biomass sources is an attractive long-term goal. Furthermore, the use of "ecocatalysts," derived directly from plant matter like water lettuce, represents an emerging frontier in sustainable synthesis that could be explored for this epoxidation. researchgate.net

Process Intensification: Beyond the reagents, the process itself can be made more sustainable. The use of flow chemistry reactors can improve efficiency, safety, and scalability compared to batch processes. lancs.ac.uk Biocatalytic transformations in flow, using immobilized enzymes or whole cells, combine the benefits of both technologies, offering a powerful platform for sustainable chemical production. researchgate.net

Table 2: Overview of Sustainable Synthetic Approaches

| Approach | Key Feature | Example | Environmental Benefit |

|---|---|---|---|

| Benign Oxidation | Use of H₂O₂ as oxidant | Tungsten-based polyoxometalate catalyst with aqueous H₂O₂. rsc.org | Eliminates acidic waste; water is the only byproduct. nih.gov |

| Biocatalysis | Whole-cell systems | Pseudomonas putida expressing monooxygenase. nih.gov | Reduces need for costly, purified enzymes and cofactors; mild aqueous conditions. nih.gov |

| Solvent-Free Synthesis | Reaction neat or in green solvents | Catalytic epoxidation of terpenes without organic solvents. rsc.orgrsc.org | Reduces solvent waste and associated environmental impact. |

Integration of Computational Design in Reaction Optimization

Computational chemistry is becoming an indispensable tool for accelerating catalyst development and optimizing reaction conditions, a trend that will undoubtedly impact the study of this compound.

Mechanism Elucidation and Catalyst Screening: Density Functional Theory (DFT) calculations can be used to model the transition states of the epoxidation reaction. researchgate.netacs.org This allows researchers to understand the origins of enantioselectivity for a given catalyst-substrate pair. Such in silico studies can predict which catalyst scaffolds are most promising, guiding experimental work and reducing trial-and-error. For example, computational models have been used to design frustrated Lewis pairs for epoxide transformations and to analyze the chiral binding pockets of gold(I) catalysts. beilstein-journals.orgnih.govnih.gov

Predictive Modeling: Molecular mechanics-based programs, such as ACE (Asymmetric Catalyst Evaluation), are being developed to predict the stereochemical outcome of asymmetric reactions. nih.gov By building a library of potential catalysts and substrates, these tools can rapidly screen for combinations that are likely to yield the desired enantiomer of this compound with high selectivity. This predictive power significantly shortens the development cycle for new catalytic processes.

Expanding the Scope of Application as a Chiral Building Block in Advanced Organic Synthesis

Optically pure epoxides are highly prized as versatile intermediates in the synthesis of complex, high-value molecules such as pharmaceuticals and natural products. researchgate.netacs.orgmdpi.com The specific structure of this compound offers unique opportunities as a chiral building block.

Stereospecific Ring-Opening Reactions: The inherent strain of the epoxide ring allows for highly stereospecific ring-opening reactions with a wide array of nucleophiles. thieme-connect.denih.gov The nucleophile attacks one of the epoxide carbons via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at that center. Given the two distinct carbons of the oxirane ring (C2 and C3), regioselective opening presents a powerful strategy for creating complex, difunctionalized molecules. For instance, a directed ring-opening, potentially guided by the methoxy (B1213986) group, could provide access to a range of valuable 1,2-functionalized compounds with predictable stereochemistry. nih.govnih.govnih.gov

Access to Novel Chiral Scaffolds: The presence of the methoxyethyl side chain adds another layer of functionality and potential for influencing the properties (e.g., solubility, binding) of the final products. Ring-opening of this epoxide can lead to the synthesis of chiral amino alcohols, diols, and ethers that are not readily accessible from other starting materials. researchgate.net These products could serve as key fragments in the total synthesis of novel bioactive compounds. mdpi.com Future research will focus on demonstrating the utility of this specific building block in the synthesis of complex targets.

Table 3: Potential Products from Regioselective Ring-Opening of a Single Enantiomer of this compound

| Nucleophile (Nu⁻) | Reagent Example | Potential Product from Attack at C2 | Potential Product from Attack at C3 |

|---|---|---|---|

| Azide (N₃⁻) | TMSN₃, (salen)CrN₃ | Vicinal Azido Alcohol | Vicinal Azido Alcohol |

| Amine (R₂NH) | Benzylamine | Vicinal Amino Alcohol | Vicinal Amino Alcohol |

| Carboxylate (RCOO⁻) | Benzoic Acid, (salen)Co-catalyst | Hydroxy Ester | Hydroxy Ester |

| Cyanide (CN⁻) | KCN / Ti(OiPr)₄ | β-Hydroxy Nitrile | β-Hydroxy Nitrile |

| Thiolate (RS⁻) | Thiophenol | β-Hydroxy Sulfide (B99878) | β-Hydroxy Sulfide |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Methoxyethyl)-3-methyl oxirane, and how do reaction conditions influence yield?

- Methodology : Asymmetric epoxidation of allyl ether precursors using Sharpless or Jacobsen catalysts is a common approach for chiral oxiranes. For non-chiral derivatives, peracid-mediated epoxidation (e.g., mCPBA) of the corresponding alkene is effective .

- Key Variables : Temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometry of the oxidizing agent. Yield optimization requires monitoring via TLC or GC-MS .

- Data Contradiction : Lower yields (<50%) reported in polar solvents due to side reactions (e.g., ring-opening), whereas non-polar solvents improve selectivity .

Q. How is the structural configuration of this compound validated experimentally?

- Techniques :

- NMR : and NMR to identify methoxyethyl (δ ~3.3–3.5 ppm) and methyl groups (δ ~1.2 ppm). Epoxide protons resonate as coupled doublets (δ ~3.0–4.0 ppm) .

- X-ray Crystallography : Resolves stereochemistry; critical for confirming substituent orientation in chiral analogs .

Q. What are the stability profiles of this compound under varying storage conditions?

- Reactivity : The strained epoxide ring is prone to nucleophilic attack. Hydrolysis to diols occurs in humid environments, accelerating at pH > 7 .

- Storage Recommendations : Argon atmosphere, −20°C, with molecular sieves to absorb moisture. Stability >6 months under these conditions .

Advanced Research Questions

Q. How do substituents (methoxyethyl vs. methyl) affect regioselectivity in ring-opening reactions?

- Mechanistic Insight : The methoxyethyl group directs nucleophiles (e.g., amines, thiols) to the less substituted epoxide carbon due to electronic effects (inductive withdrawal), while steric hindrance from the methyl group influences pathway selection .

- Experimental Validation : Competitive kinetics using -labeling or DFT calculations (e.g., Gaussian) to map transition states .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) for asymmetric syntheses?

- Root Cause : Catalyst loading (5–10 mol% vs. 20 mol%) and impurities in chiral auxiliaries (e.g., tartaric acid derivatives) .

- Solutions :

- Use chiral HPLC (e.g., Chiralpak AD-H column) for accurate ee determination.

- Screen alternative catalysts (e.g., salen-metal complexes) to improve stereocontrol .

Q. Can computational models predict the compound’s reactivity in polymer crosslinking applications?

- Approach : Molecular dynamics (MD) simulations to assess crosslinking density with polyamines or anhydrides. Parameters include bond dissociation energies (BDEs) and solubility parameters (Hansen matrix) .

- Validation : Compare simulated gel points with experimental rheology data (e.g., crossover of G’ and G’’ in oscillatory tests) .

Q. How does isotopic labeling (, ) enhance mechanistic studies of epoxide rearrangements?

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.